5-amino-6-hydroxy-2-naphthoic acid
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Overview
Description
5-amino-6-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-hydroxy-2-naphthoic acid typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. One common method includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 5-nitronaphthalene.
Reduction: The nitro group in 5-nitronaphthalene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 5-amino-naphthalene.
Hydroxylation: The amino-naphthalene is then hydroxylated using a hydroxylating agent like sodium hydroxide to introduce the hydroxyl group at the 6-position.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5-amino-6-naphthoic acid.
Reduction: Formation of 5-amino-6-hydroxy-naphthylamine.
Substitution: Formation of 5-amino-6-halogenated-naphthalene-2-carboxylic acid derivatives.
Scientific Research Applications
5-amino-6-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-6-hydroxy-2-naphthoic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological processes. Its exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-2-naphthoic acid: Lacks the amino group at the 5-position.
5-Nitro-6-hydroxynaphthalene-2-carboxylic acid: Contains a nitro group instead of an amino group.
Uniqueness
5-amino-6-hydroxy-2-naphthoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Biological Activity
5-Amino-6-hydroxy-2-naphthoic acid (5A6H2NA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₉N₃O₃
- Molecular Weight : 225.21 g/mol
- CAS Number : 1869912-40-2
5A6H2NA exhibits several biological activities, primarily attributed to its structural features that allow it to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors, impacting cellular signaling pathways.
1. Enzyme Inhibition
Studies have shown that 5A6H2NA can inhibit the activity of specific enzymes involved in metabolic pathways. For instance, it has been reported to disrupt the activity of bromodomain-containing protein 4 (BRD4), a critical regulator in cancer cell proliferation and survival. The compound demonstrates an IC50 value of approximately 1.7 nM against BRD4, indicating potent inhibitory effects .
2. Antioxidant Activity
Research has suggested that 5A6H2NA possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial in mitigating cellular damage and inflammation, providing potential therapeutic benefits in conditions such as neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
BRD4 Inhibition | IC50 = 1.7 nM | |
Antioxidant Activity | Reduces oxidative stress | |
Cell Proliferation Inhibition | Suppresses growth in cancer cell lines |
Case Study 1: Cancer Cell Lines
In vitro studies conducted on various cancer cell lines have demonstrated that treatment with 5A6H2NA leads to significant reductions in cell viability and proliferation. The compound was particularly effective in models of acute myeloid leukemia and multiple myeloma, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of 5A6H2NA in models of oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced markers of oxidative damage and improved cell survival rates, highlighting its potential application in treating neurodegenerative disorders .
Properties
IUPAC Name |
5-amino-6-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-10-8-3-1-7(11(14)15)5-6(8)2-4-9(10)13/h1-5,13H,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFJUOUZWANGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)C=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723616 |
Source
|
Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103906-12-3 |
Source
|
Record name | 5-Amino-6-hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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